1-((5-methyl-2-(p-tolyl)oxazol-4-yl)methyl)-3-((tetrahydrofuran-2-yl)methyl)quinazoline-2,4(1H,3H)-dione 1-((5-methyl-2-(p-tolyl)oxazol-4-yl)methyl)-3-((tetrahydrofuran-2-yl)methyl)quinazoline-2,4(1H,3H)-dione
Brand Name: Vulcanchem
CAS No.: 1019152-49-8
VCID: VC4338503
InChI: InChI=1S/C25H25N3O4/c1-16-9-11-18(12-10-16)23-26-21(17(2)32-23)15-27-22-8-4-3-7-20(22)24(29)28(25(27)30)14-19-6-5-13-31-19/h3-4,7-12,19H,5-6,13-15H2,1-2H3
SMILES: CC1=CC=C(C=C1)C2=NC(=C(O2)C)CN3C4=CC=CC=C4C(=O)N(C3=O)CC5CCCO5
Molecular Formula: C25H25N3O4
Molecular Weight: 431.492

1-((5-methyl-2-(p-tolyl)oxazol-4-yl)methyl)-3-((tetrahydrofuran-2-yl)methyl)quinazoline-2,4(1H,3H)-dione

CAS No.: 1019152-49-8

Cat. No.: VC4338503

Molecular Formula: C25H25N3O4

Molecular Weight: 431.492

* For research use only. Not for human or veterinary use.

1-((5-methyl-2-(p-tolyl)oxazol-4-yl)methyl)-3-((tetrahydrofuran-2-yl)methyl)quinazoline-2,4(1H,3H)-dione - 1019152-49-8

Specification

CAS No. 1019152-49-8
Molecular Formula C25H25N3O4
Molecular Weight 431.492
IUPAC Name 1-[[5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]methyl]-3-(oxolan-2-ylmethyl)quinazoline-2,4-dione
Standard InChI InChI=1S/C25H25N3O4/c1-16-9-11-18(12-10-16)23-26-21(17(2)32-23)15-27-22-8-4-3-7-20(22)24(29)28(25(27)30)14-19-6-5-13-31-19/h3-4,7-12,19H,5-6,13-15H2,1-2H3
Standard InChI Key RSDKFZGRFMQOJR-UHFFFAOYSA-N
SMILES CC1=CC=C(C=C1)C2=NC(=C(O2)C)CN3C4=CC=CC=C4C(=O)N(C3=O)CC5CCCO5

Introduction

1-((5-methyl-2-(p-tolyl)oxazol-4-yl)methyl)-3-((tetrahydrofuran-2-yl)methyl)quinazoline-2,4(1H,3H)-dione is a complex organic compound belonging to the quinazoline family. Quinazolines are known for their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This specific compound incorporates both oxazole and tetrahydrofuran moieties, which contribute to its intricate structure and potential applications in drug development.

Synthesis Methods

The synthesis of 1-((5-methyl-2-(p-tolyl)oxazol-4-yl)methyl)-3-((tetrahydrofuran-2-yl)methyl)quinazoline-2,4(1H,3H)-dione involves several key steps:

  • Initial Formation: The process often starts with the preparation of key intermediates, such as oxazole and tetrahydrofuran derivatives.

  • Coupling Reactions: Palladium-catalyzed cross-coupling reactions are commonly used to attach these moieties to the quinazoline backbone.

  • Final Assembly: The final steps involve the assembly of the complete molecule through careful optimization of reaction conditions to maximize yield and purity.

Biological Activities and Potential Applications

Quinazoline derivatives, including this compound, have been studied for their potential as inhibitors of various biological targets, such as enzymes or receptors involved in disease pathways. They may act by binding to active sites on target proteins, modulating their activity, and leading to therapeutic outcomes like reduced cell proliferation or apoptosis in cancer cells.

Biological ActivityPotential Application
Anticancer PropertiesInhibition of cancer cell growth.
Anti-inflammatory EffectsTreatment of inflammatory diseases.
Antimicrobial PropertiesDevelopment of antimicrobial agents.

Chemical Reactions and Modifications

The compound can undergo various chemical reactions to modify its structure and enhance its biological activity or solubility. These reactions include:

  • Substitution Reactions: Involving the replacement of functional groups to alter the compound's properties.

  • Coupling Reactions: Further modifications using palladium-catalyzed reactions to add or modify moieties.

Analytical Techniques for Characterization

To characterize the physical and chemical properties of 1-((5-methyl-2-(p-tolyl)oxazol-4-yl)methyl)-3-((tetrahydrofuran-2-yl)methyl)quinazoline-2,4(1H,3H)-dione, analytical techniques such as nuclear magnetic resonance (NMR), infrared spectroscopy (IR), and mass spectrometry (MS) are commonly employed.

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